1,6-Diacetoxyhexane

Description

The exact mass of the compound 1,6-Diacetoxyhexane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 67922. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,6-Diacetoxyhexane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,6-Diacetoxyhexane including the price, delivery time, and more detailed information at info@benchchem.com.

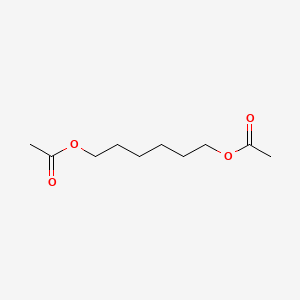

Structure

3D Structure

Properties

IUPAC Name |

6-acetyloxyhexyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O4/c1-9(11)13-7-5-3-4-6-8-14-10(2)12/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMFWEWMHABZQNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10884237 | |

| Record name | 1,6-Hexanediol, 1,6-diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6222-17-9 | |

| Record name | 1,6-Hexanediol, 1,6-diacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6222-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6-Hexanediol, 1,6-diacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006222179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexylene glycol diacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67922 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,6-Hexanediol, 1,6-diacetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,6-Hexanediol, 1,6-diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 1,6-Diacetoxyhexane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of 1,6-diacetoxyhexane, a versatile diester with applications ranging from organic synthesis to polymer chemistry and biomolecular studies. As a key building block and solvent, a thorough understanding of its characteristics is essential for its effective and safe utilization in research and development.

Molecular Structure and Identification

1,6-Diacetoxyhexane, also known by its IUPAC name 6-acetyloxyhexyl acetate, is the diester of 1,6-hexanediol and acetic acid.[1] Its structure consists of a linear six-carbon hexane backbone with acetate groups ester-linked at the 1 and 6 positions. This symmetrical structure imparts a unique balance of hydrophobicity from the hexane chain and polarity from the ester functionalities.

The key identifiers for 1,6-diacetoxyhexane are:

Physicochemical Properties

1,6-Diacetoxyhexane is a colorless to almost colorless clear liquid at room temperature with a faint, sweet odor.[2] Its physical state is a direct consequence of its relatively low melting point. The key physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Appearance | Colorless to almost colorless clear liquid | [1][2][3] |

| Odor | Faint sweet odor | [2] |

| Melting Point | 9 °C | [1][7] |

| Boiling Point | 260 °C | [1][6][7] |

| Density | 1.01 g/cm³ | [1][4] |

| Refractive Index | 1.43 | [4] |

| Flash Point | ~85 °C | [1] |

| Solubility | Soluble in organic solvents (e.g., ethanol, acetone); limited solubility in water. | [2] |

The moderate boiling point and specific gravity are indicative of the intermolecular forces, primarily van der Waals interactions and dipole-dipole interactions from the ester groups.[1]

Spectroscopic and Analytical Data

Spectroscopic analysis is crucial for the identification and characterization of 1,6-diacetoxyhexane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of 1,6-diacetoxyhexane in deuterated chloroform (CDCl₃) typically shows distinct signals corresponding to the different types of protons in the molecule.[1][4][8] The methylene protons adjacent to the ester oxygen atoms are the most deshielded, appearing as a triplet around 4.06 ppm.[1] The protons of the methyl groups of the acetate moieties appear as a singlet, while the methylene protons of the hexane chain produce a set of multiplets.

-

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton.[2][4] Key signals include those for the carbonyl carbons of the ester groups, the carbons of the hexane chain, and the methyl carbons of the acetate groups.

Infrared (IR) Spectroscopy

The IR spectrum of 1,6-diacetoxyhexane is characterized by strong absorption bands typical of an ester.[1][4] A prominent peak is observed in the region of 1735-1750 cm⁻¹, corresponding to the C=O stretching vibration of the carbonyl group.[1] The C-O single bond stretching of the ester linkage typically appears in the 1163-1210 cm⁻¹ range.[1] The absence of a broad O-H stretching band (around 3200-3600 cm⁻¹) confirms the complete esterification of the diol.[1]

Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of 1,6-diacetoxyhexane. The fragmentation is characteristic of aliphatic esters, often showing a prominent peak for the acetyl cation (m/z 43).[1]

Chemical Reactivity and Stability

The chemical behavior of 1,6-diacetoxyhexane is primarily dictated by the ester functional groups. It is a stable compound under standard conditions but can undergo several important reactions:

-

Hydrolysis: In the presence of strong acids or bases, 1,6-diacetoxyhexane can be hydrolyzed back to its parent alcohol, 1,6-hexanediol, and acetic acid.[1] This reaction is a classic example of ester saponification under basic conditions.

-

Transesterification: The acetoxy groups can be exchanged by reacting with other alcohols in the presence of an acid or base catalyst. This allows for the synthesis of different esters of 1,6-hexanediol.

-

Deacetylation: Under basic conditions, the acetate groups can be removed to yield 1,6-hexanediol.[1]

The following diagram illustrates the hydrolysis of 1,6-diacetoxyhexane:

Sources

- 1. Buy 1,6-Diacetoxyhexane | 6222-17-9 [smolecule.com]

- 2. Page loading... [guidechem.com]

- 3. 1,6-Diacetoxyhexane | CymitQuimica [cymitquimica.com]

- 4. Page loading... [guidechem.com]

- 5. scbt.com [scbt.com]

- 6. 1,6-Diacetoxyhexane 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 7. tcichemicals.com [tcichemicals.com]

- 8. 1,6-Diacetoxyhexane(6222-17-9) 1H NMR [m.chemicalbook.com]

1,6-diacetoxyhexane molecular structure and formula

An In-depth Technical Guide: The Molecular Structure, Synthesis, and Application of 1,6-Diacetoxyhexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,6-Diacetoxyhexane is a versatile linear diester that serves as a crucial building block in polymer chemistry and as a bifunctional linker in complex organic synthesis. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, and a detailed, field-proven protocol for its synthesis and purification. Furthermore, we explore its structural elucidation through spectroscopic methods and discuss its key applications, particularly those relevant to materials science and drug development. This document is designed to equip researchers with the foundational knowledge and practical methodologies required to effectively utilize 1,6-diacetoxyhexane in their work.

Core Molecular Structure and Physicochemical Profile

Understanding the fundamental structure and properties of 1,6-diacetoxyhexane is paramount for its successful application in any experimental context. The molecule's architecture dictates its reactivity, solubility, and physical characteristics.

Chemical Formula and Nomenclature

1,6-Diacetoxyhexane is systematically known by its IUPAC name, 6-acetyloxyhexyl acetate .[1][2] It is a symmetrical diester derivative of hexane-1,6-diol.[1]

The molecule features a flexible six-carbon aliphatic chain, which imparts lipophilic character, capped at both ends by polar acetate groups. This bifunctional nature is the source of its utility. Due to the absence of any chiral centers, the molecule is achiral and has no stereoisomers.[1]

Diagram 2: Experimental workflow for the synthesis and purification of 1,6-diacetoxyhexane.

Structural Elucidation via Spectroscopy

Post-synthesis, confirming the molecular structure and purity is a non-negotiable step for scientific integrity. NMR and IR spectroscopy are primary tools for this validation.

¹H NMR Spectroscopy

Proton NMR provides a definitive fingerprint of the molecule. The symmetrical nature of 1,6-diacetoxyhexane leads to a simple, predictable spectrum.

Table 2: Characteristic ¹H NMR Signals for 1,6-Diacetoxyhexane (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 4.06 | Triplet (t) | 4H | -O-CH₂ -CH₂- |

| 2.05 | Singlet (s) | 6H | CH₃-C(=O)- |

| 1.65 | Quintet (p) | 4H | -O-CH₂-CH₂ -CH₂- |

| 1.40 | Quintet (p) | 4H | -CH₂-CH₂ -CH₂ -CH₂- |

Data derived from literature values. [1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups, primarily the ester carbonyl.

-

~1735 cm⁻¹: A very strong, sharp absorbance corresponding to the C=O stretch of the ester groups.

-

~1240 cm⁻¹: A strong C-O stretch associated with the ester linkage.

-

2850-2950 cm⁻¹: C-H stretching from the aliphatic hexane backbone.

Applications in Research and Development

The utility of 1,6-diacetoxyhexane stems from its bifunctionality and the reactivity of its ester groups.

-

Polymer Chemistry: It serves as a monomer for the synthesis of polyesters and polyurethanes. [1][3]The hexane backbone can enhance the flexibility and mechanical properties of the resulting polymer chains.

-

Chemical Intermediate: It is a valuable precursor for other organic compounds. The acetate groups can be hydrolyzed under basic conditions to regenerate 1,6-hexanediol, or they can participate in transesterification reactions. [1][3]* Drug Development and Linker Chemistry: While direct applications are specific, its structure is archetypal for bifunctional linkers. In prodrug design, similar di-ester linkers can be used to tether two drug molecules or to temporarily mask polar functional groups on a single drug, potentially improving its pharmacokinetic profile.

-

Green Chemistry: Recent research has demonstrated the conversion of biomass-derived isosorbide diacetate into 1,6-diacetoxyhexane, positioning it as a potential chemical obtainable from renewable feedstocks. [7][8]

Safety, Handling, and Storage

Proper laboratory practice is essential when working with any chemical reagent.

-

Hazard Identification: This chemical is not considered hazardous by the 2012 OSHA Hazard Communication Standard in some safety data sheets, but it is prudent to handle it with care. [9]Always consult the most recent Safety Data Sheet (SDS) from your supplier. [6][10][11]* Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, nitrile gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing. [6]Wash hands thoroughly after handling.

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place, away from oxidizing agents. [6]

Conclusion

1,6-Diacetoxyhexane is a fundamentally important diester with a straightforward molecular structure and a high degree of utility. Its simple, symmetrical architecture allows for predictable reactivity, making it a reliable component in both polymer synthesis and as a bifunctional organic building block. The protocols and data presented in this guide offer researchers a solid foundation for synthesizing, validating, and applying this versatile compound in their advanced research endeavors.

References

-

Conversion of Isosorbide Diacetate to 1,6-Diacetoxyhexane by a Combined Hetero-/Homogeneous Tandem Catalyst System - ACS Publications. ACS Publications. [Link]

-

Conversion of Isosorbide Diacetate to 1,6-Diacetoxyhexane by a Combined Hetero-/Homogeneous Tandem Catalyst System | ACS Catalysis. ACS Publications. [Link]

Sources

- 1. Buy 1,6-Diacetoxyhexane | 6222-17-9 [smolecule.com]

- 2. 1,6-Diacetoxyhexane 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. Page loading... [wap.guidechem.com]

- 4. 1,6-Diacetoxyhexane | CymitQuimica [cymitquimica.com]

- 5. scbt.com [scbt.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. fishersci.com [fishersci.com]

- 10. 1,6-Diacetoxyhexane - Safety Data Sheet [chemicalbook.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

A Comprehensive Technical Guide to the Synthesis of 1,6-Diacetoxyhexane from 1,6-Hexanediol

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of the synthesis of 1,6-diacetoxyhexane from its precursor, 1,6-hexanediol. The document is structured to serve researchers, chemists, and professionals in drug development and material science by detailing the fundamental reaction mechanisms, comparing various synthetic methodologies, and providing a field-proven experimental protocol. Emphasis is placed on the causality behind procedural choices, adherence to safety protocols, and the principles of green chemistry. The guide includes detailed characterization data, workflow visualizations, and a comprehensive list of authoritative references to ensure scientific integrity and practical applicability.

Introduction and Strategic Importance

1,6-Diacetoxyhexane, also known as hexamethylene diacetate, is a valuable diester utilized across diverse chemical industries.[1] Its applications range from serving as a specialty solvent and a versatile reagent in organic synthesis to acting as a crosslinking agent in polymer chemistry and an intermediate in the production of pharmaceuticals and fragrances.[2] The synthesis of this compound from 1,6-hexanediol via diacetylation is a cornerstone esterification reaction. This guide aims to provide a comprehensive technical overview of this transformation, focusing on chemical principles, practical execution, and safety considerations.

Reaction Fundamentals: The Di-esterification of 1,6-Hexanediol

The conversion of 1,6-hexanediol to 1,6-diacetoxyhexane is a classic example of nucleophilic acyl substitution. The two primary hydroxyl (-OH) groups of the diol act as nucleophiles, attacking an electrophilic acetylating agent to form two ester linkages.

2.1 Choice of Acetylating Agent: Acetic Anhydride

While acetic acid can be used in traditional Fischer esterification, acetic anhydride is often the reagent of choice for this synthesis. The rationale for this preference is rooted in chemical kinetics and equilibrium principles:

-

Irreversibility: The reaction of an alcohol with an anhydride produces an ester and a carboxylic acid (acetic acid in this case). Unlike Fischer esterification, which produces water and is reversible, this pathway is effectively irreversible, driving the reaction to completion and resulting in higher yields.[3][4]

-

Higher Reactivity: Acetic anhydride possesses two electrophilic carbonyl carbons and a superior leaving group (the acetate anion) compared to the hydroxyl group of acetic acid, making it inherently more reactive towards nucleophilic attack by the diol.

The overall balanced chemical equation is:

HO-(CH₂)₆-OH + 2 (CH₃CO)₂O → CH₃COO-(CH₂)₆-OCOCH₃ + 2 CH₃COOH

2.2 Reaction Mechanism

The diacetylation process occurs in two successive steps, one for each hydroxyl group. The mechanism, typically facilitated by an acid catalyst, proceeds as follows:

-

Activation of the Anhydride: The acid catalyst (H⁺) protonates one of the carbonyl oxygens of acetic anhydride. This protonation enhances the electrophilicity of the adjacent carbonyl carbon, "activating" it for nucleophilic attack.

-

Nucleophilic Attack: A lone pair of electrons from the oxygen of a hydroxyl group on 1,6-hexanediol attacks the activated carbonyl carbon.

-

Formation of Tetrahedral Intermediate: This attack results in the formation of a positively charged tetrahedral intermediate.

-

Proton Transfer & Elimination: A proton is transferred from the oxonium ion to another oxygen atom. The intermediate then collapses, eliminating acetic acid as a stable leaving group and yielding the protonated monoester.

-

Deprotonation: The catalyst is regenerated by the removal of the proton from the carbonyl oxygen of the newly formed ester.

-

Second Esterification: The process is repeated for the second hydroxyl group to yield the final product, 1,6-diacetoxyhexane.

Comparative Analysis of Synthetic Methodologies

The choice of synthetic strategy depends on factors such as scale, required purity, cost, and environmental considerations.

| Methodology | Catalyst/Reagent | Typical Conditions | Advantages | Disadvantages |

| Homogeneous Acid Catalysis | Acetic Anhydride; H₂SO₄ or p-TsOH | 80-120°C, 2-6 h | Fast, high conversion, inexpensive catalysts.[5] | Corrosive, difficult catalyst removal, generates acidic waste. |

| Heterogeneous Acid Catalysis | Acetic Anhydride; Acidic Resins (e.g., Amberlyst-15) | 80-110°C, 4-8 h | Catalyst is easily separated and reusable, less corrosive, reduced waste.[6] | Slower reaction rates, higher initial catalyst cost.[5] |

| Catalyst-Free Synthesis | Acetic Anhydride | >120°C, >8 h | Avoids catalyst contamination and removal steps. | Requires higher temperatures and longer reaction times, potential for side reactions. |

| Enzymatic Catalysis | Vinyl Acetate or Acetic Anhydride; Immobilized Lipase (e.g., Novozym 435) | 40-70°C, 24-72 h | High selectivity, mild conditions, environmentally benign.[7][8] | Very slow, high catalyst cost, potential for enzyme deactivation. |

Detailed Experimental Protocol: Synthesis via Heterogeneous Catalysis

This protocol details a robust and environmentally conscious method using a reusable solid acid catalyst, which minimizes corrosive waste streams and simplifies product purification.

4.1 Materials and Equipment

-

Reagents: 1,6-Hexanediol (99%), Acetic Anhydride (≥99%), Amberlyst-15 (or equivalent strong acidic resin), Ethyl Acetate, Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine (saturated NaCl solution), Anhydrous Magnesium Sulfate (MgSO₄).

-

Equipment: Three-neck round-bottom flask, reflux condenser, thermometer, overhead or magnetic stirrer, heating mantle, separatory funnel, Buchner funnel, rotary evaporator.

4.2 Step-by-Step Methodology

-

Catalyst Preparation: Wash the Amberlyst-15 resin (approx. 5-10% by weight of the limiting reagent) with ethyl acetate and dry under vacuum to remove moisture and any impurities.

-

Reaction Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add 1,6-hexanediol (e.g., 0.1 mol, 11.82 g).

-

Reagent Addition: Add a slight excess of acetic anhydride (e.g., 0.22 mol, 22.46 g, 20.8 mL) to the flask. This ensures the complete conversion of both hydroxyl groups.

-

Catalyst Introduction: Add the pre-washed and dried Amberlyst-15 resin to the reaction mixture.

-

Reaction Execution: Heat the mixture to 90-100°C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting diol spot/peak is no longer visible (typically 4-6 hours).

-

Catalyst Removal: Cool the reaction mixture to room temperature. Filter the mixture using a Buchner funnel to recover the Amberlyst-15 catalyst. The catalyst can be washed with ethyl acetate, dried, and stored for future use.

-

Work-up & Neutralization: Transfer the filtrate to a separatory funnel. Carefully add saturated sodium bicarbonate solution in portions to neutralize the acetic acid byproduct and any remaining acetic anhydride (CAUTION: CO₂ evolution). Continue adding until effervescence ceases.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic phase with brine (1 x 50 mL) to remove residual water-soluble impurities. Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and concentrate the solution using a rotary evaporator to yield the crude 1,6-diacetoxyhexane.

-

Purification (Optional): For applications requiring very high purity, the product can be further purified by vacuum distillation.

Product Characterization and Validation

Proper characterization is essential to confirm the identity and purity of the synthesized 1,6-diacetoxyhexane. The absence of a broad O-H stretch in the IR spectrum and the disappearance of the diol's signals in the ¹H NMR spectrum are key indicators of a complete reaction.[9]

| Technique | Parameter | Expected Result for 1,6-Diacetoxyhexane |

| Appearance | Physical State | Colorless to pale yellow clear liquid.[10][2] |

| ¹H NMR | Chemical Shift (δ) | ~4.06 ppm (triplet, 4H, -OCH₂ -), ~2.05 ppm (singlet, 6H, -COCH₃ ), ~1.65 ppm (multiplet, 4H), ~1.40 ppm (multiplet, 4H).[9][11] |

| IR Spectroscopy | Wavenumber (cm⁻¹) | Strong C=O stretch at 1735-1750 cm⁻¹; C-O stretch at 1160-1210 cm⁻¹; Absence of broad O-H band from 3200-3600 cm⁻¹.[9] |

| Mass Spec. (EI) | Key Fragment (m/z) | Prominent acetyl cation at m/z 43; molecular ion peak may be of low intensity.[9] |

Safety, Handling, and Waste Management

A rigorous adherence to safety protocols is non-negotiable when handling the reagents involved in this synthesis.

-

Acetic Anhydride: This substance is highly corrosive, a lachrymator (causes tearing), flammable, and reacts violently with water to produce corrosive acetic acid.[12][13][14][15] It must be handled exclusively within a certified chemical fume hood. [13][16]

-

Personal Protective Equipment (PPE): Chemical-resistant nitrile gloves, a flame-resistant lab coat, and splash-proof safety goggles are mandatory at all times.[13][16]

-

Engineering Controls: Ensure the work area is well-ventilated. An emergency eyewash station and safety shower must be immediately accessible.[13] All heating and stirring equipment should be intrinsically safe or explosion-proof.[14]

-

Waste Disposal: All liquid waste, including aqueous layers from the work-up, should be collected in a designated, labeled hazardous waste container. The waste stream will be acidic and must be handled accordingly. Do not pour any reagents or waste down the drain.[13] Solid waste, such as used drying agent, should also be disposed of in a labeled container.

Conclusion

The synthesis of 1,6-diacetoxyhexane from 1,6-hexanediol is a fundamental and adaptable esterification. While traditional homogeneous acid catalysis is effective, modern approaches utilizing heterogeneous solid acid catalysts offer significant advantages in terms of environmental impact, safety, and process simplification. The choice of methodology should be guided by a thorough assessment of project goals, available resources, and a commitment to safe laboratory practices. The protocol and data presented in this guide provide a reliable framework for the successful synthesis and validation of this important chemical intermediate.

References

-

Lu, W., et al. (2023). Microbial production of medium-chain-length α, ω-diols via two-stage process under mild conditions. ResearchGate. Available from: [Link]

-

Fruhauf, J. H., et al. (2023). Conversion of Isosorbide Diacetate to 1,6-Diacetoxyhexane by a Combined Hetero-/Homogeneous Tandem Catalyst System. ACS Publications. Available from: [Link]

-

Wang, Y., et al. (2019). Catalytic synthesis of 1,6-hexanediol diacrylate. ResearchGate. Available from: [Link]

-

Kuklya, A., et al. (2021). Towards a greener synthesis of dianhydrohexitol esters. Green Chemistry (RSC Publishing). Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information. Available from: [Link]

-

Quora. What safety precautions should you take when working with acetic anhydride? (2020). Available from: [Link]

- Google Patents. US8962894B2 - Process for preparing 1, 6-hexanediol.

-

Lab Alley. Acetic Anhydride, ACS Grade Safety Data Sheet. (2024). Available from: [Link]

-

INEOS Group. SAFETY DATA SHEET - Acetic Anhydride. (2020). Available from: [Link]

-

MDPI. Enzymatic Polycondensation of 1,6-Hexanediol and Diethyl Adipate: A Statistical Approach Predicting the Key-Parameters in Solution and in Bulk. (2019). Available from: [Link]

-

PNAS. One-pot synthesis of enantiopure syn-1,3-diacetates from racemic syn/anti mixtures of 1,3-diols by dynamic kinetic asymmetric transformation. (2004). Available from: [Link]

- Google Patents. US8304585B2 - Production process of 1,6-hexanediol.

-

OSTI.gov. Direct Synthesis of Polyester from Biomass Derived 1,6-hexanediol using a Copper-Ceria Catalyst. (2018). Available from: [Link]

-

Organic Chemistry Portal. Iodosobenzene Diacetate, Phenyliodonium Diacetate, PIDA. Available from: [Link]

-

ACS Omega. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. (2023). Available from: [Link]

-

Patentscope. WO/2007/080946 PROCESS FOR PRODUCTION OF 1,6-HEXANEDIOL. Available from: [Link]

-

Frontiers. Dialkyl Carbonates in the Green Synthesis of Heterocycles. (2019). Available from: [Link]

-

Homework.Study.com. Draw the product and mechanism for the esterification reaction of acetic anhydride and 1-octanol. Available from: [Link]

-

University of Wisconsin–Madison. Production of 1,6-hexanediol and 1,5-pentanediol from Biomass-derived Feedstocks over Heterogeneous Catalysts. (2018). Available from: [Link]

-

Johnson Matthey. 1,6-Hexanediol Production Technology. Available from: [Link]

-

ResearchGate. Process conditions for catalytic synthesis of 1, 6-hexanediol diacrylate. (2017). Available from: [Link]

Sources

- 1. 1,6-Diacetoxyhexane 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 2. Page loading... [guidechem.com]

- 3. Towards a greener synthesis of dianhydrohexitol esters - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. homework.study.com [homework.study.com]

- 5. Synthesis of 1,6-Hexanediol Diacrylate_Chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. pnas.org [pnas.org]

- 9. Buy 1,6-Diacetoxyhexane | 6222-17-9 [smolecule.com]

- 10. 1,6-Diacetoxyhexane | CymitQuimica [cymitquimica.com]

- 11. 1,6-Diacetoxyhexane(6222-17-9) 1H NMR spectrum [chemicalbook.com]

- 12. isotope.com [isotope.com]

- 13. echemi.com [echemi.com]

- 14. media.laballey.com [media.laballey.com]

- 15. ineos.com [ineos.com]

- 16. quora.com [quora.com]

An In-Depth Technical Guide to 1,6-Diacetoxyhexane for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 1,6-diacetoxyhexane, a versatile diester with significant applications in organic synthesis, polymer chemistry, and the formulation of high-value commercial products. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's properties, synthesis, and applications.

Core Identification and Chemical Profile

Chemical Abstract Service (CAS) Number: 6222-17-9[1][2][3]

Molecular Formula: C₁₀H₁₈O₄[1]

Molecular Weight: 202.25 g/mol [2]

Synonyms: 1,6-Hexanediol diacetate, Hexamethylene diacetate, Hexane-1,6-diyl diacetate, 1,6-HDDA, NSC 67922[1][4]

Structural Representation

1,6-Diacetoxyhexane is the diester of 1,6-hexanediol and acetic acid. Its linear structure, with acetoxy groups at both ends of a six-carbon chain, is fundamental to its reactivity and utility.

Physicochemical and Spectroscopic Data

1,6-Diacetoxyhexane is a colorless to almost colorless clear liquid with a faint, sweet odor.[1] It is soluble in organic solvents like ethanol and acetone but has limited solubility in water.[1]

| Property | Value | Source |

| Appearance | Colorless to almost colorless clear liquid | [1][4] |

| Boiling Point | 260 °C | [2] |

| Melting Point | 9 °C | [2] |

| Flash Point | ~85 °C | [2] |

| Purity | >98.0% (GC) | [4] |

Spectroscopic Profile

Spectroscopic data is crucial for the unambiguous identification and quality control of 1,6-diacetoxyhexane in a laboratory setting.

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is characterized by a triplet at approximately 4.06 ppm corresponding to the methylene protons adjacent to the oxygen atoms of the acetate groups. A singlet for the methyl protons of the acetyl groups appears around 2.05 ppm.

-

¹³C NMR (CDCl₃): The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the ester at around 171 ppm, the methylene carbons attached to the oxygen at approximately 64 ppm, and the methyl carbons of the acetate groups at about 21 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum displays a strong absorption band in the region of 1735-1750 cm⁻¹, which is indicative of the C=O stretching vibration of the ester functional group. The C-O single bond stretching is observed in the 1163-1210 cm⁻¹ range.

-

Mass Spectrometry (MS): The mass spectrum typically shows a prominent peak for the acetyl cation (m/z 43). The molecular ion peak may be of low intensity due to the facile fragmentation of the aliphatic ester.

Synthesis Methodologies

The synthesis of 1,6-diacetoxyhexane can be approached through several routes, with the choice of method often depending on the desired scale, purity requirements, and available starting materials.

Direct Acetylation of 1,6-Hexanediol

The most common and straightforward method for synthesizing 1,6-diacetoxyhexane is the direct esterification of 1,6-hexanediol with an acetylating agent.[2]

Reaction Scheme:

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 1,6-Diacetoxyhexane

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 1,6-diacetoxyhexane (CAS: 6222-17-9), a versatile diester utilized as a chemical intermediate and polymer component.[1][2] As a self-validating system for structural elucidation and purity confirmation, this document synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). We delve into the causality behind experimental choices and provide field-proven insights into the interpretation of the resulting spectra. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of the molecular characteristics of this compound.

Molecular Structure and Physicochemical Properties

1,6-Diacetoxyhexane, also known as hexane-1,6-diyl diacetate, is a symmetrical diester of 1,6-hexanediol with the molecular formula C₁₀H₁₈O₄.[1][2] Its linear aliphatic backbone and terminal acetate groups dictate its chemical reactivity and physical properties, such as its liquid state at room temperature and its utility as a precursor in organic synthesis.[1]

Table 1: Physicochemical Properties of 1,6-Diacetoxyhexane

| Property | Value | Source |

| CAS Number | 6222-17-9 | [3] |

| Molecular Formula | C₁₀H₁₈O₄ | [3] |

| Molecular Weight | 202.25 g/mol | [3] |

| Appearance | Colorless to almost colorless clear liquid | [2][3] |

| Boiling Point | 260 °C | [1] |

| Melting Point | 9 °C | [1] |

The symmetrical nature of the molecule is a key determinant of its spectroscopic signature, resulting in a simplified spectrum relative to its molecular weight.

Caption: Molecular structure of 1,6-diacetoxyhexane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive method for identifying monomolecular organic compounds, providing detailed information about molecular structure and chemical environment.[4][5][6] For 1,6-diacetoxyhexane, both ¹H and ¹³C NMR are essential for complete structural verification.

¹H NMR Analysis

Proton NMR provides information on the number of distinct proton environments and their neighboring protons through chemical shift, integration, and signal splitting.

-

Sample Preparation: Dissolve 5-10 mg of 1,6-diacetoxyhexane in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is predicated on its excellent solubilizing power for esters and its well-characterized residual solvent peak for calibration.

-

Instrument: A 400 MHz (or higher) spectrometer is recommended for achieving baseline resolution of the methylene multiplets.

-

Acquisition: Acquire the spectrum at room temperature. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio, but typically 16 scans are sufficient.

-

Processing: Process the Free Induction Decay (FID) with a standard exponential window function and Fourier transform. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the residual CHCl₃ peak at 7.26 ppm.

The ¹H NMR spectrum of 1,6-diacetoxyhexane in CDCl₃ reveals four distinct signals, consistent with the molecule's symmetry.[1]

Table 2: ¹H NMR Data for 1,6-Diacetoxyhexane (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 4.06 | Triplet (t) | 4H | -O-CH₂ -CH₂- |

| 2.05 | Singlet (s) | 6H | CH₃ -C(=O)- |

| 1.63 | Quintet (p) | 4H | -O-CH₂-CH₂ - |

| 1.38 | Quintet (p) | 4H | -CH₂-CH₂ -CH₂- |

-

δ 4.06 (t, 4H): These protons are on the carbons directly attached to the electronegative ester oxygens, causing them to be the most deshielded (downfield). The triplet splitting pattern arises from coupling to the two adjacent methylene protons.

-

δ 2.05 (s, 6H): The six protons of the two methyl groups are chemically equivalent and show no coupling, resulting in a sharp singlet. This is a characteristic signal for an acetate group.

-

δ 1.63 (p, 4H) & δ 1.38 (p, 4H): These signals correspond to the inner methylene groups of the hexane chain. Their overlapping multiplet structures (quintets) are due to coupling with adjacent methylene protons on both sides.

¹³C NMR Analysis

Carbon NMR provides information on the number of non-equivalent carbon environments in the molecule.

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Instrument: A 100 MHz (or higher) spectrometer, corresponding to a 400 MHz proton frequency.

-

Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence. A longer acquisition time and more scans (e.g., 1024) are required compared to ¹H NMR.

-

Processing: Process the FID similarly to the ¹H spectrum. Calibrate the spectrum to the CDCl₃ solvent peak at 77.16 ppm.[7]

Due to the molecule's symmetry, only four unique carbon signals are expected and observed.

Table 3: ¹³C NMR Data for 1,6-Diacetoxyhexane

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| 171.1 | C =O | Typical chemical shift for an ester carbonyl carbon.[7][8][9] |

| 64.5 | -O-CH₂ - | Carbon adjacent to the ester oxygen, shifted downfield.[7] |

| 28.5 | -O-CH₂-CH₂ - | Aliphatic carbon, less deshielded than the carbon at 64.5 ppm. |

| 25.6 | -CH₂-CH₂ -CH₂- | The most upfield aliphatic carbon, furthest from the electronegative oxygen atoms. |

| 21.0 | CH₃ -C(=O)- | Acetate methyl carbon, characteristic chemical shift. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups, which vibrate at characteristic frequencies upon absorbing infrared radiation.[10]

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: As 1,6-diacetoxyhexane is a liquid, the simplest method is to place a single drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates should be recorded first and automatically subtracted from the sample spectrum.

Data and Interpretation

The IR spectrum of 1,6-diacetoxyhexane is dominated by absorptions characteristic of an aliphatic ester.

Table 4: Key IR Absorptions for 1,6-Diacetoxyhexane

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950-2850 | Medium-Strong | C-H (sp³) stretch |

| 1750-1735 | Strong, Sharp | C=O (ester) stretch[1][11] |

| 1300-1000 | Strong | C-O (ester) stretch[1][11] |

-

C=O Stretch (1750-1735 cm⁻¹): This is the most prominent and diagnostic peak in the spectrum.[12] Its strong intensity and characteristic position are definitive proof of the ester functional group.[1][11][13]

-

C-O Stretch (1300-1000 cm⁻¹): Esters typically show two C-O stretching bands.[11][13] These strong absorptions further confirm the ester functionality.

-

C-H Stretch (2950-2850 cm⁻¹): These peaks confirm the presence of the aliphatic hexane backbone and methyl groups.

-

Absence of O-H Band: Critically, the absence of a broad absorption band in the 3600-3200 cm⁻¹ region confirms the purity of the sample and the complete esterification of the precursor 1,6-hexanediol.[1]

Caption: General workflow for FTIR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure.

Experimental Protocol: Electron Impact (EI) MS

-

Sample Introduction: Inject a dilute solution of 1,6-diacetoxyhexane (e.g., in methanol or hexane) into the mass spectrometer, often via a Gas Chromatography (GC) inlet which ensures the analysis of a pure compound.

-

Ionization: Utilize Electron Impact (EI) ionization at a standard energy of 70 eV. EI is a robust method for inducing fragmentation in aliphatic esters.[14]

-

Analysis: Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer.

Fragmentation Analysis

The fragmentation of 1,6-diacetoxyhexane follows predictable pathways for aliphatic esters.[1] The molecular ion (M⁺) is often weak or absent due to the energetic instability of the ionized ester.[15][16]

Table 5: Major Fragments in the EI Mass Spectrum of 1,6-Diacetoxyhexane

| m/z | Proposed Fragment | Fragmentation Pathway |

| 202 | [C₁₀H₁₈O₄]⁺ | Molecular Ion (M⁺) (Low intensity) |

| 143 | [M - CH₃COO]⁺ | Loss of an acetoxy radical |

| 101 | [CH₂(CH₂)₄OOCCH₃]⁺ | Cleavage of the hexane chain |

| 43 | [CH₃CO]⁺ | α-cleavage, formation of the acylium ion (Base Peak)[1] |

-

m/z 43 (Base Peak): The most stable and abundant fragment is the acylium ion ([CH₃CO]⁺). Its formation via alpha-cleavage at the carbonyl carbon is a highly favored pathway for acetate esters and serves as a definitive marker.[1]

-

Molecular Ion (m/z 202): The low intensity of the molecular ion peak is characteristic of linear aliphatic esters, which readily fragment upon ionization.[1][15]

Caption: Key fragmentation pathways of 1,6-diacetoxyhexane in EI-MS.

Integrated Spectroscopic Analysis

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. For 1,6-diacetoxyhexane:

-

MS suggests a molecular weight of 202 and the presence of acetate groups (m/z 43).

-

IR confirms the ester functional group (C=O at ~1740 cm⁻¹) and the aliphatic nature (C-H at ~2900 cm⁻¹), while confirming the absence of hydroxyl impurities.

-

¹³C NMR identifies five unique carbon environments, including the ester carbonyl (~171 ppm) and the carbons of the hexane chain.

-

¹H NMR provides the final, unambiguous structural proof, showing the precise connectivity and symmetry of the molecule through the characteristic signals for the acetate methyls and the four distinct methylene groups of the hexane backbone.

Together, these techniques form a self-validating protocol that confirms the identity, structure, and purity of 1,6-diacetoxyhexane with a high degree of confidence.

References

-

Basic Concepts, Principles and Applications of NMR Spectroscopy. (n.d.). International Journal of Innovative Research in Science, Engineering and Technology. Retrieved from [Link]

-

Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved from [Link]

-

CHEMISTRY FOR ALL. (2020, March 17). PART 14: ALIPHATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE [Video]. YouTube. Retrieved from [Link]

-

Clark, J. (2014). interpreting infra-red spectra. Chemguide. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

Vedantu. (n.d.). NMR Spectroscopy: Principles, Types & Applications Explained. Retrieved from [Link]

-

Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

-

Process NMR Associates LLC. (n.d.). Principles of NMR. Retrieved from [Link]

-

Spectroscopy Online. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

-

J-Stage. (n.d.). Mass Spectrometric Analysis of Aliphatic Esters. Retrieved from [Link]

-

University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Interpreting IR Spectra. Retrieved from [Link]

-

ACS Publications. (n.d.). The High Resolution Mass Spectra of Aliphatic Esters. Analytical Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

Chemguide. (n.d.). fragmentation patterns in mass spectra. Retrieved from [Link]

-

De La Salle University. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

University of Puget Sound. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Michigan State University. (n.d.). Mass Spectrometry. Retrieved from [Link]

-

Knowbee Tutoring. (2015, February 19). Mass Spectrometry Fragmentation Part 1 [Video]. YouTube. Retrieved from [Link]

-

Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

-

CP Lab Safety. (n.d.). 1,6-Diacetoxyhexane, 25mL, Each. Retrieved from [Link]

-

ACS Publications. (2023, August 13). Conversion of Isosorbide Diacetate to 1,6-Diacetoxyhexane by a Combined Hetero-/Homogeneous Tandem Catalyst System. ACS Catalysis. Retrieved from [Link]

-

Scribd. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]

-

PubMed Central. (n.d.). NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine. Retrieved from [Link]

Sources

- 1. Buy 1,6-Diacetoxyhexane | 6222-17-9 [smolecule.com]

- 2. Page loading... [guidechem.com]

- 3. 1,6-Diacetoxyhexane | CymitQuimica [cymitquimica.com]

- 4. ijirset.com [ijirset.com]

- 5. microbenotes.com [microbenotes.com]

- 6. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. compoundchem.com [compoundchem.com]

- 9. scribd.com [scribd.com]

- 10. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 15. m.youtube.com [m.youtube.com]

- 16. chemistry.miamioh.edu [chemistry.miamioh.edu]

solubility of 1,6-diacetoxyhexane in different solvents

An In-depth Technical Guide to the Solubility of 1,6-Diacetoxyhexane

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1,6-diacetoxyhexane (CAS 6222-17-9), a diacetate ester with significant applications as a chemical intermediate and in polymer chemistry.[1][2] This document synthesizes theoretical principles with practical experimental guidance to serve researchers, scientists, and professionals in drug development. We delve into the molecular characteristics governing the solubility of 1,6-diacetoxyhexane, predict its behavior in various common laboratory solvents, and provide a robust, step-by-step protocol for quantitative solubility determination. The guide is structured to provide not just data, but a foundational understanding of the physicochemical principles at play.

Introduction to 1,6-Diacetoxyhexane

1,6-Diacetoxyhexane, also known as hexamethylene diacetate, is an organic compound with the chemical formula C₁₀H₁₈O₄.[1][3] Structurally, it consists of a flexible six-carbon hexane chain capped at both ends by acetate ester groups.[1][2] At ambient temperatures, it exists as a colorless liquid with a freezing point of 9°C and a boiling point of 260°C.[2]

The molecule's key features for solubility analysis are:

-

Two polar ester groups: These groups contain carbonyl (C=O) and ether (C-O-C) functionalities, which can act as hydrogen bond acceptors.[1]

-

A nonpolar hydrocarbon backbone: The -(CH₂)₆- chain is hydrophobic and interacts primarily through van der Waals forces.

-

Absence of hydrogen bond donors: The molecule lacks acidic protons (like those in -OH or -NH groups) to donate in hydrogen bonding.

This dual nature—polar ends and a nonpolar core—dictates its solubility profile, making it a nuanced subject for study. Understanding its solubility is critical for its use in synthesis, purification, and formulation processes.[2]

Theoretical Principles of Solubility

The solubility of a compound is governed by the intermolecular forces between the solute (1,6-diacetoxyhexane) and the solvent molecules. The foundational principle is "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[4][5]

Intermolecular Forces at Play

The solubility of 1,6-diacetoxyhexane is a balance between its polar and nonpolar characteristics.

-

In Polar Protic Solvents (e.g., Water, Ethanol): These solvents can donate hydrogen bonds. While 1,6-diacetoxyhexane can accept hydrogen bonds at its ester oxygens, its significant nonpolar hexyl chain disrupts the strong hydrogen-bonding network of water. This leads to limited water solubility.[1] In alcohols like ethanol, the solvent's alkyl chain has favorable interactions with the solute's hexyl chain, while the hydroxyl group can interact with the ester, resulting in good solubility.[1]

-

In Polar Aprotic Solvents (e.g., Acetone, DMSO): These solvents have significant dipole moments but do not donate hydrogen bonds. The primary interactions are dipole-dipole forces between the solvent and the polar ester groups of 1,6-diacetoxyhexane. This alignment of polar regions typically results in high solubility.[1]

-

In Nonpolar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weak London dispersion forces. The long, nonpolar hydrocarbon backbone of 1,6-diacetoxyhexane interacts favorably with these solvents, suggesting good solubility.

The diagram below illustrates these primary molecular interactions.

Caption: Dominant intermolecular forces between 1,6-diacetoxyhexane and solvent classes.

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility involves Hansen Solubility Parameters (HSP).[6] This model deconstructs the total cohesive energy of a substance into three components:

-

δd: Energy from dispersion forces.

-

δp: Energy from polar (dipole-dipole) forces.

-

δh: Energy from hydrogen bonding.

Predicted Solubility Profile of 1,6-Diacetoxyhexane

While extensive quantitative data is sparse in the literature, a qualitative solubility profile can be constructed based on the compound's structure and established chemical principles.[8][9] The following table summarizes the expected and known solubility of 1,6-diacetoxyhexane in a range of common laboratory solvents.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Protic | Water | Sparingly Soluble / Limited[1] | The large hydrophobic C6 backbone outweighs the hydrogen bond accepting capability of the two ester groups. |

| Ethanol | Soluble[1] | The solvent's ethyl group interacts well with the solute's alkyl chain, and its hydroxyl group can hydrogen-bond. | |

| Methanol | Soluble | Similar to ethanol, provides a good balance of polar and nonpolar interactions. | |

| Acetic Acid | Soluble[10] | The solvent and solute have similar polarities and structural motifs (acetyl groups). | |

| Polar Aprotic | Acetone | Soluble[1] | Strong dipole-dipole interactions between the solvent's carbonyl and the solute's ester groups. |

| Dimethyl Sulfoxide (DMSO) | Soluble | Highly polar solvent capable of strong dipole-dipole interactions with the ester groups. | |

| Dichloromethane (DCM) | Soluble | Moderately polar solvent that can effectively solvate the entire molecule. | |

| Ethyl Acetate | Soluble | "Like dissolves like" principle applies strongly, as both are esters with alkyl components. | |

| Nonpolar | Hexane / Heptane | Soluble | Favorable van der Waals interactions between the long alkyl chains of the solvent and solute. |

| Toluene | Soluble | The nonpolar aromatic ring interacts well with the solute's nonpolar backbone. |

Experimental Determination of Solubility

To move beyond prediction and obtain verifiable data, a systematic experimental approach is required. For applications in pharmaceuticals and process chemistry, quantitative data is essential.

Causality Behind Method Selection

The isothermal equilibrium shake-flask method is the gold standard for determining the solubility of a compound in a solvent.[5] Its trustworthiness stems from allowing the system to reach thermodynamic equilibrium, ensuring the measured concentration represents the true saturation point under the specified conditions (temperature, pressure). This contrasts with rapid screening methods, which may not allow sufficient time for dissolution and can yield misleading results. The protocol must be self-validating by including steps to confirm that equilibrium has been reached and that undissolved solid is present.

Detailed Protocol: Quantitative Solubility Determination

This protocol outlines the steps to accurately measure the solubility of 1,6-diacetoxyhexane.

Objective: To determine the concentration (e.g., in mg/mL or mol/L) of 1,6-diacetoxyhexane in a saturated solution of a given solvent at a controlled temperature.

Materials:

-

1,6-Diacetoxyhexane (>98% purity)[3]

-

Selected solvents (analytical grade)

-

Scintillation vials or flasks with airtight caps

-

Thermostatic shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Quantification instrument (e.g., Gas Chromatograph with FID, HPLC with UV/RI detector)

Procedure:

-

Preparation:

-

Set the thermostatic shaker bath to the desired temperature (e.g., 25°C). Allow it to stabilize.

-

To a series of vials, add a measured volume of each solvent (e.g., 5.0 mL).

-

-

Addition of Solute:

-

Add an excess amount of 1,6-diacetoxyhexane to each vial. "Excess" is critical; there must be a visible amount of undissolved liquid phase after equilibration to ensure the solution is saturated.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in the thermostatic shaker and agitate at a constant speed for a predetermined time (e.g., 24-48 hours). A preliminary time-course study can determine the minimum time to reach equilibrium.

-

-

Phase Separation:

-

Stop agitation and allow the vials to rest in the temperature-controlled bath for several hours (e.g., 4-6 hours) to allow the undissolved solute to settle. This step is crucial to avoid sampling the undissolved phase.

-

-

Sampling and Dilution:

-

Carefully withdraw an aliquot of the clear, supernatant liquid using a syringe.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This removes any microscopic undissolved droplets.

-

Record the exact mass of the transferred filtrate.

-

Dilute the filtrate to the mark with a suitable solvent (one in which the solute is highly soluble, e.g., acetone) to bring the concentration into the linear range of the analytical instrument.

-

-

Quantification:

-

Prepare a series of calibration standards of 1,6-diacetoxyhexane of known concentrations.

-

Analyze the calibration standards and the diluted sample using a validated analytical method (e.g., GC-FID).

-

Calculate the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Using the concentration of the diluted sample and the dilution factor, calculate the original concentration in the saturated solution. Express the result in appropriate units (e.g., mg/mL, g/100g , Molarity).

-

The workflow for this protocol is visualized below.

Caption: Step-by-step workflow for the isothermal equilibrium solubility method.

Conclusion

The solubility of 1,6-diacetoxyhexane is dictated by its hybrid structure, featuring polar ester functionalities and a nonpolar hexamethylene core. This allows it to be readily soluble in a wide range of common organic solvents, from nonpolar hydrocarbons like hexane to polar aprotic solvents like acetone. Its solubility is limited in highly polar, protic solvents such as water due to its significant hydrophobic character. For research and development purposes where precise conditions are paramount, the predictive models discussed should be complemented by rigorous experimental determination using a validated method such as the isothermal shake-flask protocol provided herein.

References

-

University of Colorado Boulder. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

Austin Peay State University. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental and theoretical estimation of the Hansen solubility parameters of paramylon esters based on the degrees of substitution and chain lengths of their acyl groups. Retrieved from [Link]

-

ACS Publications. (2022, July 13). Using COSMO-RS to Predict Hansen Solubility Parameters. Retrieved from [Link]

-

Dr. Williams. (2019, October 30). Introduction to the Hansen Solubility Parameters 5381 2019 [Video]. YouTube. Retrieved from [Link]

-

PMC. (n.d.). Pencil and Paper Estimation of Hansen Solubility Parameters. Retrieved from [Link]

-

ACS Publications. (2023, August 13). Conversion of Isosorbide Diacetate to 1,6-Diacetoxyhexane by a Combined Hetero-/Homogeneous Tandem Catalyst System. Retrieved from [Link]

-

Solubility of Things. (n.d.). Esters: Structure, Properties, and Reactions. Retrieved from [Link]

-

The Journal of Organic Chemistry. (n.d.). SOLUBILITIES OF SATURATED FATTY ACID ESTERS. Retrieved from [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. Buy 1,6-Diacetoxyhexane | 6222-17-9 [smolecule.com]

- 3. 1,6-Diacetoxyhexane | CymitQuimica [cymitquimica.com]

- 4. chem.ws [chem.ws]

- 5. youtube.com [youtube.com]

- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 7. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 10. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Thermal Stability and Decomposition of 1,6-Diacetoxyhexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,6-Diacetoxyhexane, also known as hexamethylene diacetate, is a diester with increasing relevance in polymer chemistry and as a reagent in organic synthesis.[1][2][3] Understanding its thermal stability and decomposition behavior is paramount for safe handling, process optimization, and predicting its fate in various applications. This guide provides a detailed analysis of the thermal properties of 1,6-diacetoxyhexane, outlining its decomposition pathways and the analytical techniques used for its characterization.

Introduction to 1,6-Diacetoxyhexane

1,6-Diacetoxyhexane (C₁₀H₁₈O₄) is a colorless to almost colorless clear liquid with a faint sweet odor.[1] It is characterized by a hexane backbone with acetoxy groups at the 1 and 6 positions.[1] This bifunctional nature makes it a versatile building block in the synthesis of polyesters and polyurethanes, where it can act as a crosslinking agent to enhance the mechanical properties of the resulting polymers.[1][4] Its application also extends to the production of pharmaceuticals, flavors, and fragrances.[1]

Table 1: Physicochemical Properties of 1,6-Diacetoxyhexane

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈O₄ | [1][2][5] |

| Molecular Weight | 202.25 g/mol | [1][2][5] |

| CAS Number | 6222-17-9 | [1][6] |

| Appearance | Colorless to almost colorless clear liquid | [1][2] |

| Boiling Point | Not specified | |

| Melting Point | Not specified | |

| Solubility | Soluble in organic solvents like ethanol and acetone; limited solubility in water. | [1] |

Thermal Stability Assessment

The thermal stability of a compound dictates the temperature range within which it can be handled and processed without significant degradation. For 1,6-diacetoxyhexane, this is a critical parameter, especially in polymerization reactions that often require elevated temperatures. The primary techniques for assessing thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[7] This technique is invaluable for determining the onset of decomposition, the temperature of maximum decomposition rate, and the final residual mass.

Experimental Protocol: Thermogravimetric Analysis of 1,6-Diacetoxyhexane

-

Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature.

-

Sample Preparation: Accurately weigh 5-10 mg of 1,6-diacetoxyhexane into a clean, inert sample pan (e.g., alumina or platinum).

-

Experimental Conditions:

-

Purge Gas: Use a high-purity inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Analysis: The resulting TGA curve plots the percentage of initial mass versus temperature. The onset of decomposition is identified as the temperature at which a significant mass loss begins. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Caption: Proposed Decomposition Pathways for 1,6-Diacetoxyhexane.

Step 1: Ester Bond Cleavage The initial step in the thermal decomposition is likely the cleavage of the C-O bond of the ester group. This can occur via two primary pathways:

-

Homolytic Cleavage: At elevated temperatures, the C-O bond can break homolytically to form a 6-acetoxyhexyl radical and an acetoxy radical. These radicals can then undergo further reactions, such as hydrogen abstraction and fragmentation.

-

Concerted Elimination (Pyrolysis of Esters): This is a common pathway for the thermal decomposition of esters, proceeding through a six-membered ring transition state to yield an alkene and a carboxylic acid. In the case of 1,6-diacetoxyhexane, this would lead to the formation of a hexenyl acetate and acetic acid.

Step 2: Fragmentation of the Hydrocarbon Chain At higher temperatures, the hexane backbone can undergo C-C bond scission, leading to the formation of a variety of smaller hydrocarbon fragments. The decomposition of the related compound, n-hexane, primarily initiates with the cleavage of the C3-C4 bond. [8]A similar fragmentation pattern can be expected for the hexane backbone of 1,6-diacetoxyhexane after the initial loss of the acetate groups.

Analytical Techniques for Decomposition Studies

To identify the decomposition products and elucidate the decomposition mechanism, a combination of analytical techniques is employed.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): This is a powerful technique for identifying the volatile products of thermal decomposition. The sample is rapidly heated to a high temperature (pyrolyzed), and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to monitor the changes in functional groups during decomposition. For example, the disappearance of the ester carbonyl peak and the appearance of peaks corresponding to carboxylic acids and alkenes can be tracked.

Safety and Handling Considerations

Given the potential for decomposition at elevated temperatures, proper safety precautions are essential when working with 1,6-diacetoxyhexane.

-

Avoid Overheating: Do not expose 1,6-diacetoxyhexane to temperatures above its decomposition point to prevent the uncontrolled release of flammable and potentially toxic vapors.

-

Inert Atmosphere: When heating, it is advisable to use an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.

-

Ventilation: All work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of any decomposition products.

Conclusion

1,6-Diacetoxyhexane is a thermally sensitive compound, and a thorough understanding of its stability and decomposition pathways is crucial for its safe and effective use. The primary decomposition route involves the cleavage of the ester bonds, followed by fragmentation of the hydrocarbon backbone at higher temperatures. The use of analytical techniques such as TGA, DSC, and Py-GC-MS is essential for characterizing its thermal behavior and identifying its decomposition products. This knowledge enables researchers and professionals to define safe operating limits and optimize processes involving this versatile chemical.

References

-

Hydrolysis of 40 mM 1,6-diacetoxyhexane by ΔLtr-est12 over time in a... - ResearchGate. (n.d.). Retrieved from [Link]

-

1,6-Hexanediol - Lanxess. (2015, July). Retrieved from [Link]

-

Conversion of Isosorbide Diacetate to 1,6-Diacetoxyhexane by a Combined Hetero-/Homogeneous Tandem Catalyst System | Request PDF - ResearchGate. (2023, August 13). Retrieved from [Link]

-

Slater-Eddy, G. H., et al. (2023). Conversion of Isosorbide Diacetate to 1,6-Diacetoxyhexane by a Combined Hetero-/Homogeneous Tandem Catalyst System. ACS Catalysis. Retrieved from [Link]

-

1,6-Hexanediol, 1,6-diacetate | C10H18O4 | CID 80356 - PubChem. (n.d.). Retrieved from [Link]

-

1,6-HEXANEDIOL | - atamankimya.com. (n.d.). Retrieved from [Link]

-

Product Safety Summary for 1,6-Hexanediol - JCIA BIGDr. (2012, August 12). Retrieved from [Link]

-

1,6-Hexanediol - Wikipedia. (n.d.). Retrieved from [Link]

-

Zhang, Y., et al. (2023). Thermal decomposition of n-hexane in organic Rankine cycle: a study combined ReaxFF reactive molecular dynamic and density functional theory. Frontiers in Chemistry, 11. Retrieved from [Link]

-

A comparison of DSC and Radex for the investigation of safety parameters for inhomogeneous systems - IChemE. (n.d.). Retrieved from [Link]

-

Value-Added Pyrolysis of Waste Sourced High Molecular Weight Hydrocarbon Mixtures. (n.d.). Retrieved from [Link]

-

Thermogravimetric Analysis. (n.d.). Retrieved from [Link]

-

Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: a study on the initial unimolecular decomposition mechanism - RSC Publishing. (n.d.). Retrieved from [Link]

-

Differential Scanning Calorimeter (DSC/DTA) - NETZSCH Analyzing & Testing. (n.d.). Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. 1,6-Diacetoxyhexane | CymitQuimica [cymitquimica.com]

- 3. 1,6-Diacetoxyhexane 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. 1,6-Hexanediol - Wikipedia [en.wikipedia.org]

- 5. 1,6-Hexanediol, 1,6-diacetate | C10H18O4 | CID 80356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,6-Diacetoxyhexane | 6222-17-9 [chemicalbook.com]

- 7. etamu.edu [etamu.edu]

- 8. Frontiers | Thermal decomposition of n-hexane in organic Rankine cycle: a study combined ReaxFF reactive molecular dynamic and density functional theory [frontiersin.org]

A Technical Guide to the Synthesis, Properties, and Applications of 1,6-Diacetoxyhexane

Abstract

1,6-Diacetoxyhexane, also known as hexamethylene diacetate, is a diester that serves as a crucial chemical intermediate and a functional molecule in diverse scientific fields.[1][2][3] This guide provides an in-depth review of its core physicochemical properties, established and novel synthesis methodologies, chemical reactivity, and key applications. We explore both the traditional synthesis via direct acetylation of 1,6-hexanediol and a modern, bio-based route from isosorbide diacetate, offering detailed experimental protocols for each. The narrative emphasizes the causality behind experimental choices and reaction mechanisms. Key applications in polymer chemistry, organic synthesis, and emerging biomolecular research are discussed, supported by authoritative citations. This document is intended for researchers, chemists, and material scientists seeking a comprehensive understanding of 1,6-diacetoxyhexane's role in modern chemistry.

Introduction to 1,6-Diacetoxyhexane

1,6-Diacetoxyhexane is an organic compound characterized by a six-carbon aliphatic chain (hexane backbone) with acetoxy groups ester-linked at both termini.[1] This bifunctional nature is central to its utility in chemical synthesis and polymer science.

Chemical Identity and Nomenclature

-

Systematic Name: Hexane-1,6-diyl diacetate

-

Common Synonyms: 1,6-Hexanediol Diacetate, Hexamethylene Diacetate[1][2][4]

Core Physicochemical Properties

The fundamental properties of 1,6-diacetoxyhexane are summarized below, providing a baseline for its handling, application, and reactivity.

| Property | Value | Source(s) |

| Molecular Weight | 202.25 g/mol | [1][4] |

| Appearance | Colorless to almost colorless clear liquid | [1][2][4] |

| Purity (Typical) | >98.0% (GC) | [2][4] |

| Odor | Faint, sweet | [1] |

| Solubility | Soluble in organic solvents (e.g., ethanol, acetone); limited solubility in water. | [1] |

| Storage | Stable at ambient temperatures. | [1] |

Significance in Chemical and Materials Science

1,6-Diacetoxyhexane's primary significance lies in its role as a versatile building block.[5] In polymer chemistry, it can serve as a precursor to 1,6-hexanediol, a critical monomer for producing polyesters and polyurethanes.[5][6] Its presence can enhance the flexibility and mechanical strength of these polymers.[5] In organic synthesis, it is used as a reagent and an intermediate for producing pharmaceuticals, flavors, and fragrances.[1] Recent research has also highlighted its utility in studying biomolecular condensates, demonstrating its relevance in biophysical chemistry.[5]

Synthesis Methodologies

The synthesis of 1,6-diacetoxyhexane can be broadly categorized into two primary strategies: a classical chemical route from petroleum-derived diols and a modern, sustainable route from biomass.

Classical Approach: Direct Acetylation of 1,6-Hexanediol

This is the most straightforward and common method for producing 1,6-diacetoxyhexane.[5] The reaction is a Fischer esterification where the two hydroxyl groups of 1,6-hexanediol react with an acetylating agent, typically acetic anhydride or acetyl chloride, in the presence of an acid catalyst.

Causality of Experimental Design:

-

Acetylating Agent: Acetic anhydride is often preferred over acetyl chloride for safety and cost reasons, as its byproduct is acetic acid rather than corrosive hydrogen chloride gas.

-

Acid Catalyst: A strong acid (e.g., H₂SO₄) or a Lewis acid is used to protonate the carbonyl oxygen of the acetylating agent. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl groups of 1,6-hexanediol, thereby accelerating the reaction rate.

-

Stoichiometry: A molar excess of the acetylating agent is used to ensure the complete conversion of both hydroxyl groups to acetoxy groups, driving the equilibrium towards the product side.

Experimental Protocol: Direct Acetylation

-

Setup: Equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

-

Charging Reactants: To the flask, add 1,6-hexanediol (1.0 eq). In a fume hood, cautiously add acetic anhydride (2.2 eq).

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mol%) to the stirring mixture.

-

Reaction: Heat the mixture to reflux (approx. 100-120°C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: After cooling to room temperature, slowly pour the reaction mixture into a separatory funnel containing cold water to quench the excess acetic anhydride.

-

Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid) and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield crude 1,6-diacetoxyhexane.

-

Purification: Purify the crude product via vacuum distillation to obtain the final, high-purity liquid.

Bio-Based Route: Catalytic Conversion of Isosorbide Diacetate

A novel and sustainable approach involves the hydrodeoxygenation (HDO) of isosorbide diacetate, a derivative of glucose.[7][8] This pathway is significant as it provides a route to a key polymer precursor from renewable feedstocks.[7] The process utilizes a sophisticated tandem catalyst system.[7][8]

Causality of Experimental Design:

-

Catalyst System: A combination of a heterogeneous catalyst (e.g., Ruthenium on Carbon, Ru/C) and a homogeneous Lewis acid (e.g., Lanthanum(III) triflate, La(OTf)₃) is employed.[7][8] The Lewis acid activates the substrate, while the heterogeneous catalyst performs the hydrogenation and C-O bond cleavage (hydrodeoxygenation).

-

Modifier: Dimethylsulfone (DMS) was discovered to act as a crucial modifier.[8] Initially added as an inert internal standard, it was found to attenuate the catalyst's activity by depositing sulfur and lanthanum onto the catalyst surface, which paradoxically increases selectivity towards the desired partially deoxygenated product (1,6-diacetoxyhexane) by preventing complete deoxygenation to alkanes.[8]

-

Solvent and Atmosphere: The reaction is conducted in glacial acetic acid under high-pressure hydrogen gas (H₂), which is the reducing agent for the HDO process.[7]

Experimental Protocol: Hydrodeoxygenation of Isosorbide Diacetate (Based on the methodology reported by Slater-Eddy et al. in ACS Catalysis)[7]

-

Reactor Charging: In a high-pressure reactor, charge a solution of isosorbide diacetate (e.g., 200 mM) in glacial acetic acid.[7]

-